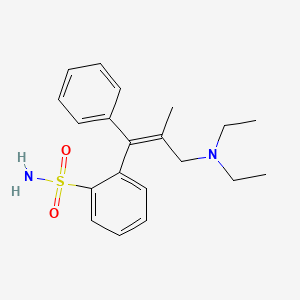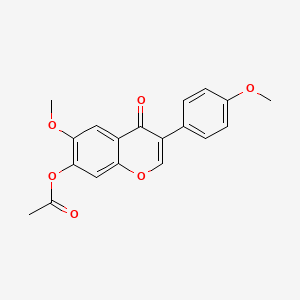
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate is a complex organic compound characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-cyano-3-nitroaniline. This involves treating the aniline with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with m-toluidine to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Various nitro and cyano derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mechanism of Action
The mechanism of action of 2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate involves its interaction with various molecular targets:
Molecular Targets: The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Pathways Involved: The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((2-Cyano-3-nitrophenyl)azo)-phenyl)(2-cyanoethyl)amino)ethyl acetate
- 2-((4-((2-Cyano-3-nitrophenyl)azo)-2-chlorophenyl)(2-cyanoethyl)amino)ethyl acetate
Uniqueness
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Properties
CAS No. |
84000-67-9 |
|---|---|
Molecular Formula |
C21H20N6O4 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C21H20N6O4/c1-15-13-17(26(10-4-9-22)11-12-31-16(2)28)7-8-19(15)24-25-20-5-3-6-21(27(29)30)18(20)14-23/h3,5-8,13H,4,10-12H2,1-2H3 |
InChI Key |
UUCVILFMYZKIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



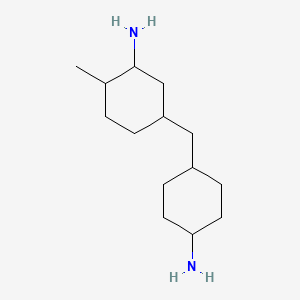
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
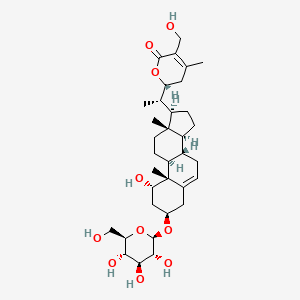
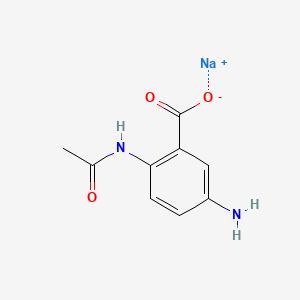
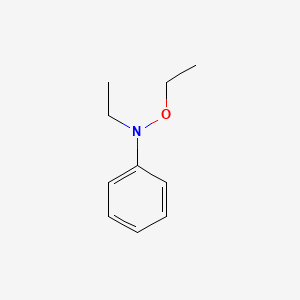

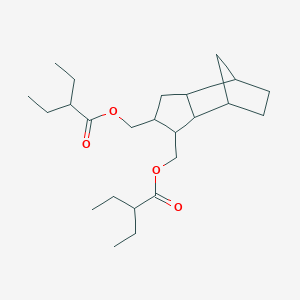

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)

